molecular formula C26H29FN6O2 B2885081 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898464-38-5

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2885081
CAS RN: 898464-38-5
M. Wt: 476.556
InChI Key: NLEBOAMENLVUNA-UHFFFAOYSA-N
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Description

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29FN6O2 and its molecular weight is 476.556. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties

Diketopiperazine derivatives, which are structurally related to the compound , have shown antivirus activity against influenza A (H1N1) virus. Specifically, compounds isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328 demonstrated modest to potent anti-H1N1 activity (Wang et al., 2013).

Antimycobacterial Potential

Purine linked piperazine derivatives have been synthesized as novel inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting peptidoglycan biosynthesis and exerting antiproliferative effects. Some analogues showed greater potency than current drugs like Ethambutol (Konduri et al., 2020).

Antagonistic Activity in Neuroreceptors

Bicyclic triazolone and triazine derivatives with a fluorophenyl piperidine group exhibited potent 5-HT2 antagonist activity. These compounds are promising for the development of novel neuroreceptor antagonists (Watanabe et al., 1992).

Antidepressant and Anxiolytic Potential

Fluorophenylpiperazinylalkyl derivatives of imidazo purine dione have been identified as potent serotonin receptor ligands and phosphodiesterase inhibitors. These compounds, including one with a fluorobenzyl piperazine group, showed potential antidepressant and anxiolytic effects in vivo (Zagórska et al., 2016).

Antihistaminic Activity

Theophylline or theobromine derivatives with substituted piperazine groups have been evaluated for antihistaminic activity. Some compounds demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

Antiarrhythmic and Hypotensive Activity

Novel 8-alkylamino purine dione derivatives with piperazine substituents showed strong antiarrhythmic activity and some hypotensive effects in pharmacological tests. These compounds also displayed affinity for alpha adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antiproliferative and Erythroid Differentiation Effects

Piperazine derivatives have been tested for their effects on the proliferation of K-562 leukemia cells and for inducing erythroid differentiation. Some derivatives showed significant inhibitory effects on cell proliferation (Saab et al., 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Naphthalimide compounds with piperazine substituents were synthesized and analyzed for their luminescent properties. These compounds demonstrated characteristic fluorescence quantum yields and potential for use in photo-induced electron transfer applications (Gan et al., 2003).

Herbicidal Activity

Novel 1-phenyl-piperazine-2,6-diones with herbicidal activity were synthesized. One compound, in particular, displayed significant herbicidal effects, indicating the potential agricultural applications of these derivatives (Li et al., 2005).

properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O2/c1-30-23-22(24(34)29-26(30)35)33(13-7-10-19-8-3-2-4-9-19)25(28-23)32-16-14-31(15-17-32)18-20-11-5-6-12-21(20)27/h2-6,8-9,11-12H,7,10,13-18H2,1H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBOAMENLVUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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